Cas no 914221-86-6 (tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate)
![tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate structure](https://ja.kuujia.com/scimg/cas/914221-86-6x500.png)
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate 化学的及び物理的性質
名前と識別子
-
- SCHEMBL6855661
- 914221-86-6
- AKOS015965957
- EN300-7548029
- tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate
-
- インチ: 1S/C14H20INO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-4-6-11(15)7-5-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)
- InChIKey: IHPVVBDNLUZOLT-UHFFFAOYSA-N
- SMILES: IC1C=CC(=CC=1)CC(CO)NC(=O)OC(C)(C)C
計算された属性
- 精确分子量: 377.04879g/mol
- 同位素质量: 377.04879g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 19
- 回転可能化学結合数: 6
- 複雑さ: 283
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- XLogP3: 2.9
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7548029-0.05g |
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate |
914221-86-6 | 95.0% | 0.05g |
$1068.0 | 2025-03-22 | |
Enamine | EN300-7548029-5.0g |
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate |
914221-86-6 | 95.0% | 5.0g |
$3687.0 | 2025-03-22 | |
Enamine | EN300-7548029-0.25g |
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate |
914221-86-6 | 95.0% | 0.25g |
$1170.0 | 2025-03-22 | |
Enamine | EN300-7548029-1.0g |
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate |
914221-86-6 | 95.0% | 1.0g |
$1272.0 | 2025-03-22 | |
Enamine | EN300-7548029-2.5g |
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate |
914221-86-6 | 95.0% | 2.5g |
$2492.0 | 2025-03-22 | |
Enamine | EN300-7548029-0.5g |
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate |
914221-86-6 | 95.0% | 0.5g |
$1221.0 | 2025-03-22 | |
Enamine | EN300-7548029-0.1g |
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate |
914221-86-6 | 95.0% | 0.1g |
$1119.0 | 2025-03-22 | |
Enamine | EN300-7548029-10.0g |
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate |
914221-86-6 | 95.0% | 10.0g |
$5467.0 | 2025-03-22 |
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate 関連文献
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamateに関する追加情報
Introduction to Tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate (CAS No. 914221-86-6)
Tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate, a compound with the CAS number 914221-86-6, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry and biologically active molecule synthesis.
The molecular structure of tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate features a tert-butyl group attached to a carbamate moiety, which is further linked to a 1-hydroxy-3-(4-iodophenyl)propan-2-yl side chain. This intricate arrangement of functional groups makes it a promising candidate for various biochemical and pharmacological studies. The presence of an iodine atom in the phenyl ring enhances its reactivity, making it suitable for further derivatization and modification.
In recent years, there has been a surge in research focused on developing novel compounds with potential therapeutic applications. Carbamates, in particular, have been extensively studied for their role as intermediates in the synthesis of bioactive molecules. The specific configuration of tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate suggests that it could serve as a valuable building block for designing new drugs targeting various diseases.
One of the most compelling aspects of this compound is its potential use in the development of small-molecule inhibitors. The hydroxyl group and the iodine substituent on the phenyl ring provide multiple sites for interaction with biological targets. This characteristic has made tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate a subject of interest in drug discovery efforts aimed at modulating enzyme activity and receptor binding.
Recent studies have highlighted the importance of structural diversity in drug design, emphasizing that subtle changes in molecular structure can significantly impact biological activity. The unique features of tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate, including its rigid tert-butyl group and reactive iodine atom, make it an ideal candidate for exploring such structural variations. Researchers are leveraging computational methods and experimental techniques to optimize its pharmacological properties.
The synthesis of tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to introduce the iodine substituent into the phenyl ring. These techniques not only enhance efficiency but also allow for greater flexibility in modifying the molecular framework.
The potential applications of this compound extend beyond drug development. Its unique chemical properties make it suitable for use in material science and chemical biology research. For instance, it could be employed as a probe molecule to study enzyme mechanisms or as a precursor for synthesizing more complex organic compounds with tailored functionalities.
In conclusion, tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate (CAS No. 914221-86-6) represents a significant advancement in the field of chemical pharmaceuticals. Its distinctive structure and reactivity profile offer numerous opportunities for innovation in drug discovery and related scientific endeavors. As research continues to uncover new applications, this compound is poised to play a crucial role in shaping the future of medicinal chemistry.
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